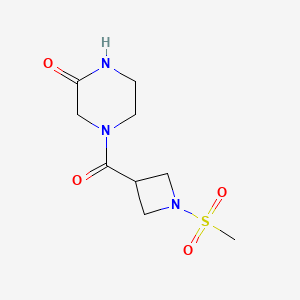

4-(1-(甲磺酰)氮杂环丁烷-3-甲酰)哌嗪-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of azetidines, such as MSAP, can be achieved through a [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction . This reaction is one of the most efficient ways to synthesize functionalized azetidines .Chemical Reactions Analysis

Azetidines, like MSAP, exhibit unique reactivity due to their considerable ring strain. This ring strain allows for facile handling and unique reactivity that can be triggered under appropriate reaction conditions . Recent developments in the chemistry of azetidines include the invention of new [2+2] cycloaddition reactions for azetidine synthesis, applications of metalated azetidines, practical C(sp3)–H functionalization, and facile opening with carbon nucleophiles .科学研究应用

Polymer Chemistry and Materials Science

The polymerization of aziridine and azetidine monomers has garnered significant interest due to the resulting polymers’ unique properties. Despite the challenges associated with controlling the polymerization of ring-strained nitrogen-containing monomers, these polymers have found applications in various areas:

Antibacterial and Antimicrobial Coatings: Polymers derived from aziridine and azetidine monomers exhibit antibacterial and antimicrobial properties. These coatings can be applied to medical devices, surfaces, and textiles to prevent microbial growth and infection .

CO2 Adsorption: The porous nature of certain polyamines derived from these monomers allows them to adsorb carbon dioxide effectively. This property is valuable for environmental applications, such as capturing CO2 from industrial processes or sequestering it from the atmosphere .

Chelation: Polyamines containing aziridine and azetidine units can act as chelating agents. They form stable complexes with metal ions, which has applications in metal extraction, catalysis, and environmental remediation .

Materials Templating: These polymers can serve as templates for the synthesis of other materials. Their controlled structure and reactivity make them useful for creating well-defined nanostructures or functional materials .

Non-viral Gene Transfection: Polyamines derived from aziridine and azetidine monomers have been explored as non-viral vectors for gene delivery. Their ability to complex with DNA and efficiently transport it into cells makes them promising candidates for gene therapy .

Synthetic Organic Chemistry

The synthesis of functionalized azetidines is an area of interest in synthetic organic chemistry. One efficient method involves the aza Paternò–Büchi reaction, which combines an imine and an alkene component in a [2 + 2] photocycloaddition. Although challenges exist, this reaction allows for the creation of diverse azetidine derivatives .

作用机制

While the specific mechanism of action for MSAP is not provided in the search results, it is noted that a series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . This suggests potential biological activity for similar compounds.

未来方向

The future directions for research on MSAP and similar compounds could include further exploration of their anti-tubercular activity, as well as continued development of synthesis methods and exploration of their unique reactivity . Further studies on their safety and potential applications in pharmaceutical development are also warranted.

属性

IUPAC Name |

4-(1-methylsulfonylazetidine-3-carbonyl)piperazin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O4S/c1-17(15,16)12-4-7(5-12)9(14)11-3-2-10-8(13)6-11/h7H,2-6H2,1H3,(H,10,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTEUWWVFDZPVDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CC(C1)C(=O)N2CCNC(=O)C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1-(Methylsulfonyl)azetidine-3-carbonyl)piperazin-2-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![({4-[(4-Fluorobenzyl)oxy]-3-methoxyphenyl}methylene)(methyl)ammoniumolate](/img/structure/B2843291.png)

![4,4'-(5'-(4-(1H-pyrazol-4-yl)phenyl)-[1,1':3',1''-terphenyl]-4,4''-diyl)bis(1H-pyrazole)](/img/structure/B2843296.png)

![3-(2-Methoxyphenyl)-5-methyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2843301.png)

![3-[3-(Dimethylamino)-4-nitrophenyl]propanoic acid](/img/structure/B2843302.png)

![N-[2-[1-(2-naphthalen-1-yloxyethyl)benzimidazol-2-yl]ethyl]acetamide](/img/structure/B2843303.png)

![4-[2-[(2,4-Dichlorophenyl)methylthio]-6-methyl-4-pyrimidinyl]morpholine](/img/structure/B2843310.png)

![1-benzyl-4-oxo-N-(3-(trifluoromethyl)phenyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2843314.png)